molecular formula C5H5NO B14290063 5-Nitrosocyclopenta-1,3-diene CAS No. 113020-72-7

5-Nitrosocyclopenta-1,3-diene

Cat. No.: B14290063
CAS No.: 113020-72-7
M. Wt: 95.10 g/mol
InChI Key: LHGONVXQHKHEDD-UHFFFAOYSA-N
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Description

5-Nitrosocyclopenta-1,3-diene is a unique compound characterized by the presence of a nitroso group attached to a cyclopentadiene ring. This compound is part of the broader class of C-nitroso species, which are known for their high reactivity and ambiphilic nature, making them valuable in various synthetic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitrosocyclopenta-1,3-diene typically involves the nitrosation of cyclopentadiene. This can be achieved through the reaction of cyclopentadiene with nitrosyl chloride (NOCl) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions and ensure high yield .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure safety, efficiency, and cost-effectiveness on an industrial scale.

Chemical Reactions Analysis

Types of Reactions: 5-Nitrosocyclopenta-1,3-diene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Nitrosocyclopenta-1,3-diene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Nitrosocyclopenta-1,3-diene involves its high reactivity due to the presence of the nitroso group. This group can participate in various reactions, including:

Comparison with Similar Compounds

  • 1-Nitrosocyclopenta-1,3-diene
  • 2-Nitrosocyclopenta-1,3-diene
  • Nitrosobenzene

Comparison: 5-Nitrosocyclopenta-1,3-diene is unique due to its specific position of the nitroso group on the cyclopentadiene ring, which influences its reactivity and the types of reactions it can undergo. Compared to other nitrosocyclopentadienes, it exhibits different regioselectivity and stereoselectivity in reactions .

Properties

CAS No.

113020-72-7

Molecular Formula

C5H5NO

Molecular Weight

95.10 g/mol

IUPAC Name

5-nitrosocyclopenta-1,3-diene

InChI

InChI=1S/C5H5NO/c7-6-5-3-1-2-4-5/h1-5H

InChI Key

LHGONVXQHKHEDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(C=C1)N=O

Origin of Product

United States

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